N-Methyl-N-(piperidin-4-ylmethyl)butan-1-amine dihydrochloride
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Overview
Description
N-Methyl-N-(piperidin-4-ylmethyl)butan-1-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(piperidin-4-ylmethyl)butan-1-amine dihydrochloride typically involves the reaction of N-methylbutan-1-amine with piperidine derivatives under controlled conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the desired product . The reaction conditions often include mild temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes, including hydrogenation, cyclization, and amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(piperidin-4-ylmethyl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-(piperidin-4-ylmethyl)butan-1-one, while reduction may produce N-methyl-N-(piperidin-4-ylmethyl)butan-1-amine .
Scientific Research Applications
N-Methyl-N-(piperidin-4-ylmethyl)butan-1-amine dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions involving piperidine derivatives.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(piperidin-4-ylmethyl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(pyridin-4-yl)methanamine
- N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
Uniqueness
N-Methyl-N-(piperidin-4-ylmethyl)butan-1-amine dihydrochloride is unique due to its specific piperidine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and pharmacological effects, making it valuable for specific research and industrial applications .
Properties
CAS No. |
1220030-15-8 |
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Molecular Formula |
C11H25ClN2 |
Molecular Weight |
220.78 g/mol |
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H24N2.ClH/c1-3-4-9-13(2)10-11-5-7-12-8-6-11;/h11-12H,3-10H2,1-2H3;1H |
InChI Key |
FNQVFSKDAUGMHN-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CC1CCNCC1.Cl.Cl |
Canonical SMILES |
CCCCN(C)CC1CCNCC1.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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